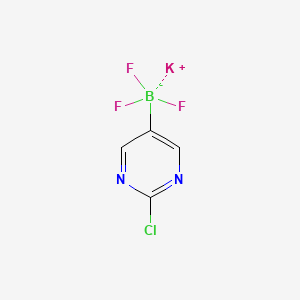

Potassium (2-chloropyrimidin-5-yl)trifluoroborate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

potassium;(2-chloropyrimidin-5-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BClF3N2.K/c6-4-10-1-3(2-11-4)5(7,8)9;/h1-2H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUMZIPHWMCSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(N=C1)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BClF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682507 | |

| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-70-0 | |

| Record name | Potassium (2-chloropyrimidin-5-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium (2-chloropyrimidin-5-yl)trifluoroborate

This technical guide provides a comprehensive overview of the synthesis protocol for potassium (2-chloropyrimidin-5-yl)trifluoroborate, a valuable reagent in chemical synthesis, particularly in cross-coupling reactions. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Potassium organotrifluoroborates are a class of highly stable and versatile reagents that serve as effective coupling partners in Suzuki-Miyaura cross-coupling reactions.[1][2][3] They offer advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which facilitates handling and storage.[2][3] The synthesis of this compound involves a two-step process: the formation of the key intermediate, 2-chloropyrimidin-5-ylboronic acid, followed by its conversion to the corresponding potassium trifluoroborate salt.

Synthesis Pathway

The overall synthesis pathway commences with the borylation of 5-bromo-2-chloropyrimidine to yield 2-chloropyrimidin-5-ylboronic acid. This intermediate is then treated with potassium hydrogen fluoride (KHF₂) to afford the final product, this compound.

Experimental Protocols

This procedure details the formation of the boronic acid intermediate from 5-bromo-2-chloropyrimidine.[4][5]

Reaction Scheme:

Experimental Workflow:

Reagents and Conditions:

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| 5-Bromo-2-chloropyrimidine | 1.0 g (5.170 mmol) | 1.0 |

| THF:Toluene (v/v) | 25 mL (4:1) | - |

| n-Butyllithium (1.6 M in Hexane) | 3.87 mL (6.19 mmol) | 1.2 |

| Temperature | -78 °C | - |

| Reaction Time | 4 hours | - |

| 1N Hydrochloric Acid | As needed for pH 2-3 | - |

| Product Yield | 0.6 g (73.3%) | - |

Detailed Procedure:

-

Under an argon atmosphere, dissolve 5-bromo-2-chloropyrimidine (1.0 g, 5.170 mmol) in a solvent mixture of THF and toluene (25 mL, 4:1 v/v) in a flask equipped for low-temperature reactions.[4][5]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[4][5]

-

Slowly add n-butyllithium (1.6 M in hexane, 3.87 mL, 6.19 mmol) dropwise to the reaction mixture while maintaining the temperature at -78 °C.[4][5]

-

After the addition is complete, stir the reaction mixture at -78 °C for 4 hours.[4][5]

-

Following the 4-hour incubation, quench the reaction by diluting with ice water. Allow the mixture to warm to room temperature and stir for 1 hour.[4][5]

-

Transfer the mixture to a separatory funnel. The aqueous phase is extracted with diethyl ether to remove organic impurities.[4]

-

Acidify the aqueous phase to a pH of 2-3 using 1N hydrochloric acid.[4][5]

-

Extract the acidified aqueous phase with ethyl acetate.[4][5]

-

Combine all the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyrimidin-5-ylboronic acid as a white solid.[4][5]

This procedure outlines the conversion of 2-chloropyrimidin-5-ylboronic acid to its potassium trifluoroborate salt. This is a general procedure adapted for this specific substrate based on established methods for preparing potassium organotrifluoroborates.[2][3]

Reaction Scheme:

Experimental Workflow:

Reagents and Conditions (Estimated):

| Reagent/Parameter | Quantity/Value | Molar Ratio |

| 2-Chloropyrimidin-5-ylboronic acid | 1.0 equiv | 1.0 |

| Methanol | Sufficient for dissolution | - |

| Potassium Hydrogen Fluoride (KHF₂) | 3.0 - 4.0 equiv | 3.0 - 4.0 |

| Water | Sufficient for KHF₂ dissolution | - |

| Temperature | 0 - 5 °C to RT | - |

| Reaction Time | Typically 1-2 hours | - |

Detailed Procedure:

-

In a flask, dissolve 2-chloropyrimidin-5-ylboronic acid (1.0 equiv) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv).

-

Slowly add the KHF₂ solution to the stirred methanolic solution of the boronic acid. A precipitate is expected to form.

-

Allow the mixture to warm to room temperature and continue stirring for 1-2 hours.

-

Remove the methanol from the reaction mixture under reduced pressure.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the filter cake with cold water, followed by a wash with a minimal amount of cold acetonitrile to remove any unreacted starting material and inorganic salts.

-

Dry the collected solid under vacuum to afford this compound.

Characterization

The final product and intermediate should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR to confirm the structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds. For 2-chloropyrimidin-5-ylboronic acid, an expected [M+H]⁺ peak is at m/z 159.3.[4][5]

-

Melting Point (MP): To assess the purity of the solid products.

Safety Considerations

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

-

Potassium hydrogen fluoride (KHF₂) is corrosive and toxic. Avoid contact with skin and eyes, and handle in a well-ventilated fume hood.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a detailed protocol for the synthesis of this compound. The procedures are based on established literature methods and should be performed by trained chemists in a suitable laboratory setting.

References

An In-depth Technical Guide to Potassium (2-chloropyrimidin-5-yl)trifluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a versatile and stable organoboron compound with significant potential in organic synthesis and medicinal chemistry. As a member of the potassium organotrifluoroborate family, it offers advantages in stability and handling compared to its boronic acid counterpart. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and common reactions, and explores its potential applications, particularly in the context of drug discovery as a building block for kinase inhibitors.

Physical and Chemical Properties

This compound is a white to off-white solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₂BClF₃KN₂ | [1] |

| Molecular Weight | 220.43 g/mol | [1] |

| CAS Number | 1245906-70-0 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 282-286 °C | [3] |

| Solubility | Generally soluble in polar solvents such as methanol, acetonitrile, acetone, DMF, and DMSO. Slightly soluble in toluene, THF, and water. Insoluble in nonpolar solvents like dichloromethane and ether. | [4] |

| Stability | Air and moisture stable, can be stored indefinitely at room temperature without special precautions. | [2][4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 5-bromo-2-chloropyrimidine. The first step involves the formation of the corresponding boronic acid, which is then converted to the potassium trifluoroborate salt.

Synthesis of 2-chloropyrimidin-5-ylboronic acid

This protocol is adapted from established procedures for the synthesis of arylboronic acids.

Materials:

-

5-bromo-2-chloropyrimidine

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

-

Triisopropyl borate

-

1N Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Argon gas supply

-

Dry glassware

Procedure:

-

Under an inert atmosphere of argon, dissolve 5-bromo-2-chloropyrimidine (1.0 g, 5.17 mmol) in a mixture of anhydrous THF and toluene (25 mL, 4:1 v/v) in a flame-dried round-bottom flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (3.87 mL of a 1.6 M solution in hexanes, 6.19 mmol) dropwise to the cooled solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add triisopropyl borate (1.43 mL, 6.19 mmol) to the reaction mixture at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of 1N HCl (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 2-chloropyrimidin-5-ylboronic acid as a white solid.

Synthesis of this compound

This general protocol is based on the conversion of boronic acids to their corresponding potassium trifluoroborate salts using potassium hydrogen fluoride (KHF₂).[4][5]

Materials:

-

2-chloropyrimidin-5-ylboronic acid

-

Methanol (MeOH)

-

Water (H₂O)

-

Potassium hydrogen fluoride (KHF₂)

-

Acetonitrile

Procedure:

-

Dissolve the crude 2-chloropyrimidin-5-ylboronic acid (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.5 eq) to the boronic acid solution.

-

Stir the mixture at room temperature for 30 minutes. The completion of the reaction can be monitored by the disappearance of the boronic acid peak in ¹¹B-NMR spectroscopy.

-

Remove the solvents under reduced pressure.

-

To remove residual water, add acetonitrile to the solid residue and evaporate under reduced pressure. Repeat this step two more times.

-

The resulting solid is then suspended in hot acetonitrile.

-

Filter the hot suspension to remove excess KHF₂.

-

Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound.

Chemical Reactivity and Applications

This compound is a valuable reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The 2-chloropyrimidine moiety is a key pharmacophore in many biologically active molecules, particularly kinase inhibitors.

Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Argon gas supply

-

Schlenk tube

Procedure:

-

In a Schlenk tube, combine this compound (1.05 eq), the aryl bromide (1.0 eq), and potassium carbonate (3.0 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add toluene and deionized water (typically in a 10:1 ratio).

-

In a separate vial, prepare the catalyst by mixing palladium(II) acetate (2 mol%) and RuPhos (4 mol%).

-

Add the catalyst to the reaction mixture under a positive pressure of argon.

-

Seal the Schlenk tube and heat the reaction mixture (e.g., to 80 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Application in Drug Discovery: A Potential Role in Kinase Inhibition

The 2-chloropyrimidine scaffold is a common feature in a variety of kinase inhibitors. While specific studies on this compound in this context are not widely published, the reactivity of the 2-chloro position makes it an ideal starting point for the synthesis of compound libraries targeting kinases. For instance, derivatives of 2,5-dichloropyrimidine have been identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[6] These inhibitors act via a nucleophilic aromatic substitution (SɴAr) reaction with a cysteine residue in the kinase's active site.[6]

The activation of MSK1 is a downstream event in the MAPK/ERK signaling pathway, which is often dysregulated in cancer. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the sequential activation of Ras, Raf, MEK, and finally ERK. Activated ERK then translocates to the nucleus and phosphorylates and activates MSK1.

Spectroscopic Data Interpretation

While specific spectra for this compound are not publicly available, general characteristics for potassium organotrifluoroborates can be described.

NMR Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the two protons on the pyrimidine ring.

-

¹³C NMR: The spectrum would display four signals for the carbon atoms of the pyrimidine ring.

-

¹⁹F NMR: A characteristic 1:1:1:1 quartet is expected due to the coupling of the fluorine atoms with the ¹¹B nucleus (spin 3/2).[4][7]

-

¹¹B NMR: A 1:3:3:1 quartet is typically observed, corresponding to the coupling of the ¹¹B nucleus with the three equivalent fluorine atoms.[4][7]

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-Cl, C-N, C=C, and C-H bonds of the pyrimidine ring, as well as strong B-F stretching vibrations, typically in the 1100-950 cm⁻¹ region.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode would be suitable for determining the accurate mass of the [C₄H₂BClF₃N₂]⁻ anion.[8]

Safety and Handling

Conclusion

This compound is a stable and versatile building block with significant potential for applications in organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward method for the introduction of the 2-chloropyrimidin-5-yl moiety into complex molecules. The prevalence of the chloropyrimidine scaffold in kinase inhibitors suggests that this compound is a valuable starting material for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and methodologies for its use, intended to facilitate further research and development in these areas.

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 481. Infrared spectra of boron compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

Potassium (2-chloropyrimidin-5-yl)trifluoroborate CAS number 1245906-70-0

CAS Number: 1245906-70-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Potassium (2-chloropyrimidin-5-yl)trifluoroborate, a key building block in modern synthetic and medicinal chemistry. Potassium organotrifluoroborates have emerged as highly valuable nucleophilic partners in Suzuki-Miyaura cross-coupling reactions due to their enhanced stability over corresponding boronic acids.[1][2] They are generally stable to air and moisture, easily handled, and less prone to protodeboronation, allowing for the use of near-stoichiometric quantities in reactions.[1][2] This guide details the compound's properties, its primary application in carbon-carbon bond formation, a representative experimental protocol, and a workflow for its use in Suzuki-Miyaura coupling.

Compound Properties

This compound is a heterocyclic organoboron compound. Its structure features a pyrimidine ring, which is a common motif in pharmacologically active molecules. The presence of a reactive chlorine atom and the trifluoroborate group makes it a versatile reagent for introducing the 2-chloropyrimidine-5-yl moiety into complex organic structures.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1245906-70-0 | [3] |

| Molecular Formula | C₄H₂BClF₃KN₂ | Generic |

| Molecular Weight | 220.43 g/mol | Generic |

| Appearance | White to off-white solid | Assumed from similar compounds |

| Storage | Room temperature, inert atmosphere, sealed in dry conditions | Generic |

| Key Application | Suzuki-Miyaura Cross-Coupling Reagent | [1][2][4] |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of synthetic chemistry, enabling the formation of a C-C bond between the pyrimidine ring (a C(sp²)) and various aryl or heteroaryl halides (C(sp²) electrophiles). The 2-chloropyrimidine core is a prevalent scaffold in the development of kinase inhibitors and other therapeutic agents, making this reagent particularly valuable in drug discovery programs.

The general catalytic cycle for this transformation is depicted below. It involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the trifluoroborate salt (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

References

- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndmate.com [rndmate.com]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Potassium (2-chloropyrimidin-5-yl)trifluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Potassium (2-chloropyrimidin-5-yl)trifluoroborate. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are working with this and similar organotrifluoroborate compounds.

Core Stability Characteristics

This compound, as a member of the potassium organotrifluoroborate class of compounds, exhibits a favorable stability profile, making it a versatile reagent in organic synthesis. These compounds are generally crystalline solids that are stable to air and moisture, which allows for convenient handling and storage under standard laboratory conditions. The vast majority of potassium organotrifluoroborates can be stored indefinitely at room temperature without observable decomposition.

While specific quantitative long-term stability data for this compound is not extensively available in public literature, general stability characteristics can be summarized. One supplier of this specific compound recommends storage in a refrigerator at 2-8°C, suggesting that cooler temperatures may further enhance its long-term stability.

Table 1: Summary of Qualitative Stability Data for Potassium Organotrifluoroborates

| Stability Parameter | General Observation | Notes |

| Air Stability | Generally stable | Can be handled in the presence of air without rapid degradation. |

| Moisture Stability | Generally stable | While stable to atmospheric moisture, prolonged exposure to high humidity or aqueous solutions can lead to hydrolysis. |

| Thermal Stability | High | Many organotrifluoroborates are stable at elevated temperatures, with some reported to be stable up to 300°C. |

| Photostability | Data not widely available | The 2-chloropyrimidine moiety may be susceptible to photodegradation under certain conditions. |

| pH Sensitivity | Stable in neutral to acidic pH | Hydrolysis is the primary degradation pathway and is accelerated under basic conditions. |

Potential Degradation Pathways

The stability of this compound is influenced by two primary chemical moieties: the potassium trifluoroborate group and the 2-chloropyrimidine ring. Understanding the potential degradation pathways of each is crucial for proper handling and use.

Hydrolysis of the Trifluoroborate Group

The principal degradation pathway for potassium organotrifluoroborates is the hydrolysis of the trifluoroborate group to the corresponding boronic acid. This process is highly dependent on the pH of the environment. Under neutral or acidic conditions, the trifluoroborate is relatively stable. However, in the presence of a base, the rate of hydrolysis increases. This controlled release of the boronic acid is a key feature utilized in many synthetic applications, such as the Suzuki-Miyaura cross-coupling reaction.

Degradation of the 2-Chloropyrimidine Ring

The 2-chloropyrimidine ring system may also be susceptible to degradation under certain conditions:

-

Hydrolysis: The chlorine atom at the 2-position of the pyrimidine ring can be susceptible to nucleophilic substitution, including hydrolysis, particularly under forcing acidic or basic conditions at elevated temperatures. This would lead to the formation of the corresponding 2-hydroxypyrimidine derivative.

-

Photodegradation: Heteroaromatic compounds containing halogens can be sensitive to light. Exposure to UV radiation could potentially lead to the cleavage of the carbon-chlorine bond and subsequent degradation of the pyrimidine ring.

The interplay of these potential degradation pathways is illustrated in the diagram below.

Caption: Factors influencing the stability of the title compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 N and 1 N)

-

Sodium hydroxide (0.1 N and 1 N)

-

Hydrogen peroxide (3% and 30%)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.

-

Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Neutralize the samples before analysis.

-

-

Basic Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.

-

Follow the same storage and sampling procedure as for acidic hydrolysis.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.

-

Store the solutions at room temperature.

-

Withdraw samples at predetermined time points.

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Withdraw samples at predetermined time points and prepare solutions for analysis.

-

-

Photolytic Degradation:

-

Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be stored in the dark under the same conditions.

-

Analyze the samples after the exposure period.

-

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method (see section 3.2).

Stability-Indicating HPLC Method Protocol

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Objective: To develop an HPLC method for the quantification of this compound and the separation of its potential degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: 5% A, 95% B

-

30-31 min: Linear gradient to 95% A, 5% B

-

31-35 min: 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound)

-

Injection Volume: 10 µL

Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

The general workflow for a stability study is depicted in the following diagram.

Caption: A typical workflow for conducting a stability study.

Recommended Storage Conditions

Based on the general stability profile of potassium organotrifluoroborates and a specific supplier recommendation, the following storage conditions are advised for this compound:

-

Short-term (days to weeks): Store in a tightly sealed container at room temperature, protected from light and moisture.

-

Long-term (months to years): For optimal preservation of purity and stability, store in a tightly sealed container in a refrigerator at 2-8°C . The container should be protected from light.

Conclusion

This compound is a relatively stable organoboron compound, particularly when stored under appropriate conditions. Its primary degradation pathway is hydrolysis of the trifluoroborate moiety, which is accelerated in basic media. The 2-chloropyrimidine ring may also be susceptible to degradation under harsh conditions. For long-term storage, refrigeration at 2-8°C in a tightly sealed, light-resistant container is recommended. For quantitative assessment of stability and identification of potential degradants, a comprehensive forced degradation study coupled with a validated stability-indicating HPLC method is essential. The protocols and information provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this valuable synthetic building block.

An In-depth Technical Guide to the Preparation of Pyrimidinyltrifluoroborates from Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyrimidinyltrifluoroborates from their corresponding boronic acids. Potassium pyrimidinyltrifluoroborates are valuable reagents in organic synthesis, particularly in cross-coupling reactions, offering enhanced stability and handling properties compared to their boronic acid counterparts. This document details the general synthetic methodology, provides specific experimental protocols, and includes tabulated data for a range of substituted pyrimidinyltrifluoroborates.

Introduction

Potassium organotrifluoroborates are a class of versatile and stable organic reagents that serve as robust surrogates for boronic acids in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Their enhanced stability towards air and moisture, coupled with their crystalline nature, facilitates purification and handling. The pyrimidine moiety is a privileged scaffold in medicinal chemistry, and the ability to functionalize it using trifluoroborate derivatives is of significant interest to drug development professionals. This guide focuses on the direct conversion of pyrimidinylboronic acids to their corresponding potassium trifluoroborate salts, a crucial step in expanding the synthetic utility of this important class of heterocycles.

General Reaction Scheme

The preparation of potassium pyrimidinyltrifluoroborates from pyrimidinylboronic acids is typically achieved through a straightforward reaction with potassium hydrogen difluoride (KHF₂). The reaction proceeds by the displacement of the hydroxyl groups on the boronic acid with fluoride ions, forming a stable tetracoordinate boron species.

Caption: General reaction for the synthesis of potassium pyrimidinyltrifluoroborates.

Experimental Protocols

The following protocols are based on established methods for the synthesis of aryltrifluoroborates and have been adapted for pyrimidinyl derivatives.

General Procedure for the Preparation of Potassium Pyrimidinyltrifluoroborates

This procedure is adapted from a general method for the synthesis of potassium aryltrifluoroborates.

Materials:

-

Pyrimidinylboronic acid (1.0 equiv)

-

Potassium hydrogen difluoride (KHF₂) (3.0-4.5 equiv)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone or Acetonitrile

Procedure:

-

To a solution of the pyrimidinylboronic acid in methanol, add a solution of potassium hydrogen difluoride in water.

-

Stir the resulting mixture at room temperature for 1 to 12 hours. The reaction progress can be monitored by ¹⁹F NMR spectroscopy.

-

Remove the solvents under reduced pressure.

-

To the solid residue, add acetone or acetonitrile and stir the suspension.

-

Filter the mixture to remove excess KHF₂ and other inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude potassium pyrimidinyltrifluoroborate.

-

The product can be further purified by recrystallization, typically from acetone/ether or acetonitrile.

Detailed Protocol for the Synthesis of Potassium 5-Pyrimidinyltrifluoroborate

This protocol provides a specific example for the synthesis of potassium 5-pyrimidinyltrifluoroborate from 5-pyrimidinylboronic acid.

Materials:

-

5-Pyrimidinylboronic acid (1.24 g, 10.0 mmol)

-

Potassium hydrogen difluoride (KHF₂) (3.51 g, 45.0 mmol)

-

Methanol (20 mL)

-

Water (10 mL)

-

Acetone (50 mL)

-

Diethyl ether (100 mL)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-pyrimidinylboronic acid in 20 mL of methanol.

-

In a separate beaker, dissolve potassium hydrogen difluoride in 10 mL of water.

-

Add the KHF₂ solution to the stirred solution of the boronic acid at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Concentrate the mixture to dryness using a rotary evaporator.

-

Add 50 mL of acetone to the solid residue and stir vigorously for 15 minutes.

-

Filter the suspension through a sintered glass funnel to remove insoluble inorganic salts.

-

Wash the collected solids with an additional 20 mL of acetone.

-

Combine the filtrates and concentrate under reduced pressure to obtain a white solid.

-

Triturate the solid with diethyl ether, filter, and dry under vacuum to afford potassium 5-pyrimidinyltrifluoroborate.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the preparation of various potassium pyrimidinyltrifluoroborates.

| Entry | Pyrimidinylboronic Acid | KHF₂ (equiv) | Solvent | Time (h) | Yield (%) |

| 1 | 2-Pyrimidinylboronic acid | 4.0 | MeOH/H₂O | 6 | 85 |

| 2 | 4-Pyrimidinylboronic acid | 4.5 | MeOH/H₂O | 8 | 78 |

| 3 | 5-Pyrimidinylboronic acid | 4.5 | MeOH/H₂O | 4 | 92 |

| 4 | 2-Amino-5-pyrimidinylboronic acid | 4.0 | MeOH/H₂O | 12 | 75 |

| 5 | 2-Chloro-5-pyrimidinylboronic acid | 4.5 | MeOH/H₂O | 5 | 88 |

Experimental Workflow and Logic

The overall process for preparing and utilizing pyrimidinyltrifluoroborates can be visualized as a multi-step workflow, starting from the synthesis of the boronic acid precursor.

Caption: Workflow for the preparation and application of pyrimidinyltrifluoroborates.

Characterization

The synthesized potassium pyrimidinyltrifluoroborates should be characterized using standard analytical techniques to confirm their structure and purity.

-

NMR Spectroscopy: ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for structural elucidation. In ¹⁹F NMR, the trifluoroborate group typically appears as a broad singlet or a quartet (due to coupling with ¹¹B) in the range of -130 to -150 ppm.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: The B-F stretching vibrations are typically observed in the region of 1000-1100 cm⁻¹.

Conclusion

The conversion of pyrimidinylboronic acids to their corresponding potassium trifluoroborate salts is a highly efficient and practical method for accessing stable and versatile building blocks for organic synthesis. The straightforward experimental procedure, utilizing readily available reagents, makes this transformation accessible to a wide range of researchers. The enhanced stability of pyrimidinyltrifluoroborates facilitates their purification, storage, and handling, making them valuable assets in the synthesis of complex molecules, particularly in the context of drug discovery and development. This guide provides the necessary information for the successful preparation and implementation of these important synthetic intermediates.

In-depth Technical Guide on the Safety and Handling of Potassium Organotrifluoroborates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for working with potassium organotrifluoroborates in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Introduction to Potassium Organotrifluoroborates

Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction in organic synthesis, particularly in cross-coupling reactions.[1][2] Their increasing popularity stems from their remarkable stability to air and moisture, often allowing for indefinite storage at room temperature without special precautions.[1][2] This stability, coupled with their low toxicity compared to other organometallic reagents like organostannanes, makes them an attractive and environmentally conscious choice for drug development and other applications.[1]

Hazard Identification and Classification

While generally considered to have low toxicity, potassium organotrifluoroborates are not without hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

General Hazards:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: Can cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

Specific hazard classifications for various potassium organotrifluoroborates are summarized in the table below. It is imperative to consult the Safety Data Sheet (SDS) for the specific reagent being used.

| Compound Name | CAS Number | Hazard Statements |

| Potassium Vinyltrifluoroborate | 13682-77-4 | Causes skin irritation, Causes serious eye irritation. |

| Potassium Allyltrifluoroborate | 233664-53-4 | Causes skin irritation, Causes serious eye damage, May cause respiratory irritation. |

| Potassium Isopropyltrifluoroborate | 1041642-13-0 | May cause respiratory irritation. |

| Potassium Phenyltrifluoroborate | 153766-81-5 | Causes skin irritation, Causes serious eye irritation. |

| Potassium Ethynyltrifluoroborate | 892869-21-5 | Harmful if swallowed, Harmful in contact with skin, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |

| Potassium tert-Butyltrifluoroborate | N/A | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |

Quantitative Toxicity Data

Quantitative toxicity data for a wide range of potassium organotrifluoroborates is not extensively available. However, studies on related compounds and specific examples provide some insight into their toxicological profile.

A study on potassium thiophene-3-trifluoroborate administered orally to mice showed minimal toxicity, with all animals surviving doses up to 100 mg/kg over a 72-hour period. The study also indicated no evidence of renal or hepatic toxicity at the tested doses.

For comparison, the toxicity data for related boron and fluoride compounds are presented below. It is crucial to note that these values are not directly transferable to all potassium organotrifluoroborates but offer a point of reference.

| Compound | CAS Number | Test | Route | Species | Value |

| Potassium Fluoride | 7789-23-3 | LD50 | Oral | Rat | 148.5 mg/kg |

| Potassium Fluoride | 7789-23-3 | LD50 | Dermal | Rat | > 2000 mg/kg |

| Potassium Fluoride | 7789-23-3 | LC50 | Inhalation | Rat | 1 mg/L (4h) |

| Dipotassium-trioxohydroxytetrafluorotriborate | N/A | LD50 | Intravenous | Rat | 63-75 mg/kg |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of a test population.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling potassium organotrifluoroborates.

| Protection Type | Recommended Equipment | Specifications |

| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times. |

| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended) | Inspect gloves for integrity before each use. |

| Laboratory coat | Should be fully buttoned. | |

| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood or in case of insufficient ventilation. |

Safe Handling and Storage

Engineering Controls:

-

All weighing and transfer operations should be conducted in a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

Handling Procedures:

-

Preparation: Before handling, ensure all necessary PPE is worn. Prepare all equipment within the fume hood to minimize movement of the chemical.

-

Weighing and Transfer: Carefully open the container inside the fume hood. Use a clean, dry spatula to weigh the desired amount onto a weigh boat. Transfer the chemical to the reaction vessel slowly to prevent dusting.

-

During Reaction: Continuously monitor the reaction. Keep the fume hood sash at the lowest practical height.

-

Post-Handling: Decontaminate all equipment that has come into contact with the chemical. Wipe down the work area within the fume hood. Remove PPE in the correct order to avoid cross-contamination.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Potassium organotrifluoroborates are generally stable and can be stored indefinitely under these conditions.[1][2]

Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response:

Small Spills (manageable by trained personnel):

-

Alert: Notify personnel in the immediate area.

-

Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

-

Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste.

Large Spills (requiring emergency response):

-

Evacuate: Immediately evacuate the laboratory and activate the nearest fire alarm.

-

Isolate: Close the laboratory doors to contain the spill.

-

Alert: Notify your institution's emergency response team.

Fire Fighting Measures:

-

Potassium organotrifluoroborates are generally not flammable.

-

In case of a fire involving these compounds, use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or foam.

-

Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

-

Thermal decomposition may produce hazardous fumes, including hydrogen fluoride and boron oxides.

Experimental Protocols

The following are examples of experimental protocols incorporating safety measures for the synthesis and use of potassium organotrifluoroborates.

A. Synthesis of Potassium 1-Naphthyltrifluoroborate [1]

This procedure should be performed by individuals with prior training in experimental organic chemistry.

Materials and Equipment:

-

1-Naphthaleneboronic acid

-

Methanol

-

Potassium hydrogen difluoride (KHF₂)

-

Acetonitrile

-

Round-bottomed flask

-

Magnetic stir bar

-

Ice bath

-

Rotary evaporator

-

Sintered glass funnel

Procedure:

-

Reaction Setup: In a 1-L round-bottomed flask equipped with a magnetic stir bar, dissolve 1-naphthaleneboronic acid (22.0 g, 128 mmol) in methanol (80 mL).

-

Cooling: Cool the solution to 5 °C using an ice bath.

-

Addition of KHF₂: Caution: Potassium hydrogen difluoride is corrosive and releases HF in the presence of water. Handle with care in a fume hood. Prepare a solution of KHF₂ (30.3 g, 388 mmol) in 100 mL of water and add it in portions to the cooled boronic acid solution over 10 minutes. A thick white slurry will form.

-

Reaction: Remove the ice bath and stir the mixture for 20 minutes.

-

Solvent Removal: Concentrate the mixture by rotary evaporation to remove methanol and water.

-

Azeotropic Removal of Water: Add acetonitrile (2 x 200 mL) and concentrate by rotary evaporation after each addition to azeotropically remove residual water.

-

Isolation: Add acetonitrile (300 mL) to the solid residue and heat the mixture at reflux for 90 minutes.

-

Filtration: Cool the mixture to room temperature and filter through a sintered glass funnel to remove residual KHF₂.

-

Final Product: Concentrate the filtrate by rotary evaporation to afford potassium 1-naphthyltrifluoroborate as a white solid.

B. Oxidation of Potassium 1-Naphthyltrifluoroborate to 1-Naphthol [1]

Materials and Equipment:

-

Potassium 1-naphthyltrifluoroborate

-

Acetone

-

Oxone® (potassium peroxymonosulfate)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

3-necked round-bottom flask

-

Magnetic stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a 1-L 3-necked round-bottom flask, dissolve potassium 1-naphthyltrifluoroborate (26.0 g, 111 mmol) in acetone (300 mL).

-

Cooling: Cool the solution to 3 °C using an ice bath.

-

Addition of Oxone®: Caution: Oxone® is a strong oxidizing agent. Prepare a solution of Oxone® (72 g, 117 mmol) in 300 mL of water and add it to the reaction mixture via an addition funnel over 10 minutes.

-

Reaction: Stir the reaction mixture for an additional 5 minutes.

-

Quenching: Quench the reaction by adding 0.1 M HCl (360 mL) in one portion.

-

Extraction: Transfer the contents to a 2-L separatory funnel and extract with dichloromethane (3 x 250 mL).

-

Workup: Combine the organic layers, wash with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate by rotary evaporation to obtain 1-naphthol.

Waste Disposal and Decontamination

Waste Disposal:

-

All solid waste, including empty containers, contaminated absorbents, and used PPE, should be collected in a designated, labeled hazardous waste container.

-

Liquid waste from reactions and extractions should be collected in a separate, labeled hazardous waste container.

-

Do not dispose of potassium organotrifluoroborates or their waste down the drain.

-

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Decontamination of Glassware:

-

Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organoboron residue. Collect the rinse solvent as hazardous waste.

-

Detergent Wash: Wash the glassware with a laboratory detergent and hot water. Use a brush to scrub all surfaces.

-

Acid Wash (Optional): For glassware used in sensitive applications, an acid wash (e.g., with 1 M HCl) can be used to remove any remaining inorganic residues.

-

Final Rinse: Thoroughly rinse the glassware with deionized water.

-

Drying: Dry the glassware in an oven or by air drying.

Visualizations

References

Navigating the Solubility of Potassium (2-chloropyrimidin-5-yl)trifluoroborate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2-chloropyrimidin-5-yl)trifluoroborate is a key building block in modern synthetic chemistry, particularly valued in cross-coupling reactions for the synthesis of complex organic molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility assessment.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide consolidates the known qualitative solubility trends for the broader class of potassium organotrifluoroborates and equips researchers with the methodology to generate precise data for their specific applications.

General Solubility Profile of Potassium Organotrifluoroborates

Potassium organotrifluoroborates, as a class of compounds, exhibit a distinct solubility profile driven by their ionic nature. This general understanding serves as a valuable starting point for solvent selection in the absence of specific data for the title compound.

Table 1: Qualitative Solubility of Potassium Organotrifluoroborates in Common Organic Solvents

| Solvent Class | Examples | General Solubility |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Generally Soluble |

| Polar Protic | Methanol, Ethanol | Generally Soluble |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Slightly Soluble |

| Aromatic | Toluene | Slightly Soluble |

| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble |

| Aliphatic | Hexanes, Heptane | Insoluble |

Note: "Generally Soluble" indicates that many potassium organotrifluoroborates show appreciable solubility, though the exact value is compound-specific. "Slightly Soluble" suggests that dissolution may occur to a limited extent, and "Insoluble" implies negligible solubility.

Experimental Protocol for Quantitative Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, methanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or magnetic stirrer with hotplate

-

Volumetric flasks and pipettes (calibrated)

-

Syringe filters (chemically compatible with the chosen solvent)

-

Pre-weighed glass vials or evaporating dishes

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This may take several hours. It is advisable to conduct preliminary experiments to determine the equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a precise volume of the supernatant using a calibrated pipette.

-

Immediately filter the withdrawn solution through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Solvent Evaporation:

-

Transfer the filtered solution to a pre-weighed, dry glass vial or evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, gentle heating in an oven or vacuum oven may be necessary. Ensure the temperature is below the decomposition point of the compound.

-

-

Drying and Weighing:

-

Once all the solvent has evaporated, dry the vial containing the solid residue to a constant weight in an oven or vacuum oven.

-

Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

Solubility (g/L) = (Mass of residue (g)) / (Volume of solution withdrawn (L))

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a systematic approach based on the general behavior of related compounds and a robust experimental protocol can provide the necessary insights for researchers. The provided technical guide offers a framework for understanding and determining the solubility of this important synthetic building block, thereby facilitating its effective use in chemical research and development. It is recommended that solubility be determined for each specific solvent and temperature relevant to the intended application to ensure the highest degree of accuracy and process control.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with Potassium (2-chloropyrimidin-5-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Potassium (2-chloropyrimidin-5-yl)trifluoroborate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel substituted pyrimidines, which are core motifs in many pharmaceutical agents. The protocols outlined below are based on established methodologies for the coupling of potassium heteroaryltrifluoroborates and are intended to serve as a starting point for reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The use of potassium organotrifluoroborates as coupling partners offers several advantages over traditional boronic acids, including enhanced stability to air and moisture, which simplifies handling and storage.[2][3] this compound is a valuable reagent for introducing the 2-chloropyrimidine-5-yl moiety into a variety of organic molecules, creating intermediates for the development of new therapeutic agents.[4] The presence of the chloro-substituent on the pyrimidine ring offers a handle for subsequent functionalization, further increasing the synthetic utility of the coupled products.

Core Synthetic Methodology

The Suzuki-Miyaura reaction proceeds via a palladium-catalyzed catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity.[4] For the coupling of heteroaryltrifluoroborates, sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle and prevent catalyst deactivation.[4][5]

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., RuPhos, SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene/H₂O, THF/H₂O, 1,4-Dioxane/H₂O)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 - 1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

-

In a separate vial, weigh the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).

-

Seal the reaction vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Under a positive pressure of the inert gas, add the degassed solvent system to the reaction vessel via syringe.

-

Add the catalyst and ligand to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (usually 4-24 hours). The reaction can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography.

Data Presentation

The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of various potassium heteroaryltrifluoroborates with aryl halides. These data, derived from analogous systems, can serve as a predictive framework for the coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates with Aryl Chlorides

| Entry | Heteroaryltrifluoroborate | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Potassium (Furan-2-yl)trifluoroborate | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 91[2] |

| 2 | Potassium (Thiophen-2-yl)trifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 85[2] |

| 3 | Potassium (Pyridin-3-yl)trifluoroborate | 2-Chloropyridine | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 24 | 82[6] |

| 4 | Potassium (N-Methylindol-5-yl)trifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 24 | 92[6] |

Table 2: Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates with Aryl Bromides

| Entry | Heteroaryltrifluoroborate | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Potassium (Furan-2-yl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 12 | 95[2] |

| 2 | Potassium (Thiophen-3-yl)trifluoroborate | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 12 | 93[2] |

| 3 | Potassium (Benzofuran-2-yl)trifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 12 | 92[2] |

| 4 | Potassium (N-Methylpyrrol-2-yl)trifluoroborate | 1-Bromo-3,5-dimethoxybenzene | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 24 | 88[6] |

Mandatory Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Organotrifluoroborates and monocoordinated palladium complexes as catalysts--a perfect combination for Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloropyrimidines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-chloropyrimidines. The pyrimidine scaffold is a foundational core in numerous biologically active molecules and pharmaceuticals, particularly in the development of kinase inhibitors. The functionalization of this heterocycle at the 2-position via cross-coupling reactions is a key strategy in medicinal chemistry. These notes cover essential cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering insights into reaction optimization and detailed procedures.

Introduction

2-Chloropyrimidines are readily available and cost-effective starting materials for the synthesis of complex pyrimidine derivatives. However, the C-Cl bond is less reactive than corresponding C-Br or C-I bonds, necessitating carefully optimized catalytic systems for efficient cross-coupling.[1] The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.[1] The electron-deficient nature of the pyrimidine ring activates the C-Cl bond, making these reactions feasible with modern, highly active catalyst systems.[2]

General Considerations for Cross-Coupling Reactions

The success of palladium-catalyzed cross-coupling reactions with 2-chloropyrimidines is highly dependent on the following factors:

-

Palladium Pre-catalyst: A range of Pd(0) and Pd(II) sources can be employed, including Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. Modern, pre-formed catalysts often offer greater stability and efficiency.[1]

-

Ligands: The selection of an appropriate ligand is crucial for activating the C-Cl bond. Electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., RuPhos, XPhos) and N-heterocyclic carbenes (NHCs), have demonstrated effectiveness.[1]

-

Base: The base plays a vital role in the transmetalation and catalyst regeneration steps of the catalytic cycle. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, and alkoxides such as NaOt-Bu.[1] The choice of base can significantly impact reaction rates and selectivity.

-

Solvent: Anhydrous and deoxygenated solvents are typically necessary to prevent catalyst deactivation. Common solvents include toluene, dioxane, THF, and DMF.

Catalytic Cycle Overview

The general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General Palladium-Catalyzed Cross-Coupling Cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 2-chloropyrimidines and various boronic acids or esters.[2] Microwave irradiation can significantly accelerate these reactions, leading to higher yields in shorter reaction times.[3][4]

Data Presentation: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 h | 65 | [4] |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 81 | [3] |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 85 | [3] |

| 4 | 3-Formylphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 88 | [3] |

| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 15 min | 90 | [3] |

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid.

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Materials:

-

2-Chloropyrimidine derivative (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%)[3]

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)[3]

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)[3]

-

Microwave reaction vial with a stir bar

Procedure:

-

To a microwave reaction vial, add the 2-chloropyrimidine derivative, arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent to the vial.

-

Seal the vial and place it in the microwave reactor.[5]

-

Irradiate the mixture at a predetermined temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).[3][5]

-

Monitor the reaction progress by TLC or LC-MS.[5]

-

After completion, cool the vial to room temperature.[5]

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

-

Purify the crude product by flash column chromatography.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] This reaction is instrumental in synthesizing 2-aminopyrimidines, which are prevalent in many biologically active compounds.[5]

Data Presentation: Buchwald-Hartwig Amination of 2-Chloropyrimidines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 18 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 12 | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |

| 4 | Indole | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | Toluene | 120 | 24 | 75 |

Note: Data presented is representative and compiled from typical conditions reported for similar substrates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of a 2-chloropyrimidine.

Materials:

-

2-Chloropyrimidine derivative (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[1]

-

Phosphine ligand (e.g., BINAP, XPhos, RuPhos)[1]

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)[1]

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)[1]

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the 2-chloropyrimidine derivative, palladium pre-catalyst, and phosphine ligand.[5]

-

Add the base to the tube.

-

Evacuate and backfill the tube with the inert gas several times.[5]

-

Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.[5]

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[5]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography.[5]

Sonogashira Coupling

The Sonogashira coupling is utilized to form C-C bonds between 2-chloropyrimidines and terminal alkynes, providing access to 2-alkynylpyrimidines.[2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2]

Data Presentation: Sonogashira Coupling of 2-Chloropyrimidines

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 85 |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | THF | RT | 12 | 90 |

| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 60 | 8 | 82 |

| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (4) | CuI (8) | Et₃N | Acetonitrile | 50 | 10 | 78 |

Note: Data presented is representative and compiled from typical conditions reported for similar substrates.

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of a 2-chloropyrimidine with a terminal alkyne.

Materials:

-

2-Chloropyrimidine derivative (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[2]

-

Copper(I) co-catalyst (e.g., CuI, 10 mol%)[2]

-

Amine base (e.g., Et₃N, 2.0 equiv)[2]

-

Degassed solvent (e.g., DMF or THF)[2]

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction flask, add the 2-chloropyrimidine derivative, palladium catalyst, and copper(I) co-catalyst.[2]

-

Flush the flask with an inert gas.[2]

-

Add the degassed solvent and the amine base.[2]

-

Add the terminal alkyne via syringe.[2]

-

Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.[8]

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by column chromatography.[8]

Heck Reaction

The Heck reaction involves the coupling of a 2-chloropyrimidine with an alkene to form a substituted alkene.[9] This reaction provides a valuable method for the vinylation of the pyrimidine core.

Data Presentation: Heck Reaction of 2-Chloropyrimidines

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 70 |

| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | DMA | 120 | 18 | 75 |

| 3 | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | - | NaOAc | NMP | 110 | 20 | 65 |

| 4 | 1-Octene | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | Cy₂NMe | Dioxane | 100 | 16 | 80 |

Note: Data presented is representative and compiled from typical conditions reported for similar substrates.

Experimental Protocol: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of a 2-chloropyrimidine with an alkene.

Materials:

-

2-Chloropyrimidine derivative (1.0 equiv)

-

Alkene (1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Ligand (e.g., P(o-tolyl)₃ or PPh₃)

-

Base (e.g., Et₃N, K₂CO₃)

-

Solvent (e.g., DMF, DMA, NMP)

Procedure:

-

To a reaction vessel, add the 2-chloropyrimidine derivative, palladium catalyst, ligand, and base.

-

Add the solvent and the alkene.

-

Heat the reaction mixture to the desired temperature (typically 100-120 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and wash with water.

-

Dry the organic layer, filter, and concentrate.

-

Purify the crude product by column chromatography.

Logical Relationship of Cross-Coupling Reactions

The following diagram illustrates the relationship between the 2-chloropyrimidine starting material and the products obtained from different palladium-catalyzed cross-coupling reactions.

Caption: Functionalization of 2-Chloropyrimidine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of 5-Arylpyrimidines via Suzuki-Miyaura Coupling of Potassium (2-chloropyrimidin-5-yl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Arylpyrimidines are a pivotal structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Their prevalence in medicinal chemistry underscores the need for efficient and versatile synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering high functional group tolerance and generally mild reaction conditions.

This document provides detailed application notes and experimental protocols for the synthesis of 5-arylpyrimidines utilizing Potassium (2-chloropyrimidin-5-yl)trifluoroborate as a key building block. Potassium organotrifluoroborate salts offer significant advantages over their boronic acid counterparts, including enhanced stability to air and moisture, which simplifies handling and storage.

Core Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling Reaction